1-(Azepan-2-yl)-3-methylbutan-2-one
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Overview
Description
1-(Azepan-2-yl)-3-methylbutan-2-one is an organic compound that belongs to the class of ketones It features a seven-membered azepane ring attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-2-yl)-3-methylbutan-2-one can be achieved through several synthetic routes. One common method involves the reaction of azepane with a suitable ketone precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as alkylation or acylation to introduce the desired functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation can be employed to optimize the production process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Azepan-2-yl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds such as 1-(Azepan-2-yl)-3-methylbutanol.
Substitution: The azepane ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Azepan-2-yl)-3-methylbutan-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Azepan-2-yl)-3-methylbutan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(Azepan-2-yl)propan-2-ol: This compound features a similar azepane ring but with a different functional group (alcohol instead of ketone).
1-[(Azepan-2-yl)methyl]-1,3-dimethylurea: Another related compound with a urea functional group.
2-(Azepan-2-yl)ethan-1-ol hydrochloride: A compound with an azepane ring and an ethanol group.
Uniqueness: 1-(Azepan-2-yl)-3-methylbutan-2-one is unique due to its specific combination of the azepane ring and the ketone functional group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H21NO |
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Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(azepan-2-yl)-3-methylbutan-2-one |
InChI |
InChI=1S/C11H21NO/c1-9(2)11(13)8-10-6-4-3-5-7-12-10/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
PTRCADNKUISZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1CCCCCN1 |
Origin of Product |
United States |
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